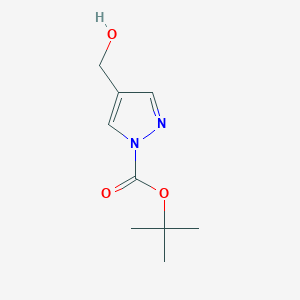

1-Boc-4-(hydroxymethyl)pyrazole

Descripción

Structural Significance and Protecting Group Chemistry

Role of the Boc Group in Pyrazole (B372694) Nitrogen Protection

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines and nitrogen-containing heterocycles in organic synthesis. rsc.org In the context of 1-Boc-4-(hydroxymethyl)pyrazole, the Boc group is attached to one of the pyrazole nitrogen atoms, a strategy that serves several crucial functions. The protection of the pyrazole nitrogen is often necessary to direct acylation or other reactions to other positions on the molecule. mdpi.com

The Boc group provides stability to the pyrazole ring during various synthetic manipulations and allows for selective reactions to occur at other sites of the molecule. This protection is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often in the presence of a base. rsc.orgjapsonline.com A key advantage of the Boc group is its lability under acidic conditions, which facilitates its removal to regenerate the N-H bond when desired, often with the release of carbon dioxide and isobutene. rsc.org This controlled deprotection is a critical step in multi-step synthetic sequences, enabling further functionalization of the pyrazole nitrogen. smolecule.com

The general mechanism for Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a carbamate. commonorganicchemistry.com

Table 1: Key Features of the Boc Protecting Group in Pyrazole Chemistry

| Feature | Description |

| Protection | Shields the pyrazole nitrogen from unwanted reactions. mdpi.com |

| Stability | Stable under a variety of reaction conditions, including basic media. rsc.org |

| Cleavage | Readily removed with acids like trifluoroacetic acid or hydrochloric acid. rsc.org |

| Selectivity | Enables regioselective functionalization at other positions of the pyrazole ring. mdpi.com |

Importance of the Hydroxymethyl Moiety for Functionalization

The hydroxymethyl group (-CH₂OH) at the 4-position of the pyrazole ring is a versatile functional handle that opens up a plethora of possibilities for molecular elaboration. smolecule.com This primary alcohol can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

One of the most common transformations of the hydroxymethyl group is its oxidation to an aldehyde or a carboxylic acid. These oxidized derivatives can then participate in a wide range of subsequent reactions, such as condensations, Wittig reactions, or amide bond formations. Furthermore, the hydroxyl group itself can act as a nucleophile or be converted into a good leaving group, enabling substitution reactions to introduce other functionalities. The ability to participate in hydrogen bonding is another important characteristic of the hydroxymethyl group, which can influence the molecule's interaction with biological targets.

Overview of this compound in Modern Synthetic Strategies

This compound serves as a cornerstone in numerous modern synthetic strategies, primarily due to its dual functionality. smolecule.com As a building block, it provides a pre-functionalized pyrazole core that can be readily incorporated into larger molecules. smolecule.com The presence of both a protected nitrogen and a modifiable hydroxymethyl group allows for a stepwise and controlled approach to the synthesis of complex pyrazole-containing targets.

In medicinal chemistry, this compound is a valuable starting material for the synthesis of novel pyrazole-based derivatives with potential therapeutic applications. smolecule.com Researchers have utilized it in the development of compounds targeting a range of diseases, including cancer and neurodegenerative disorders. smolecule.com The pyrazole scaffold itself is found in numerous clinically approved drugs, highlighting the importance of versatile building blocks like this compound. smolecule.com

A key synthetic strategy involves the sequential functionalization of the hydroxymethyl group followed by the deprotection of the Boc group and subsequent reaction at the pyrazole nitrogen. This orthogonal reactivity is a powerful tool for creating diverse molecular libraries for drug discovery and other applications. For instance, the hydroxymethyl group can be transformed into an ester or ether, and then, after Boc deprotection, the pyrazole nitrogen can be alkylated or arylated.

Scope and Research Trajectory of this compound in Academic Disciplines

The application of this compound extends across multiple academic disciplines, with significant contributions in medicinal chemistry and materials science.

In the realm of medicinal chemistry , the pyrazole nucleus is a well-established pharmacophore, and this particular derivative provides a convenient entry point for the synthesis of new therapeutic agents. smolecule.com Research has focused on its use in developing enzyme inhibitors and receptor ligands. The ability to use this compound as a bioisostere—a substituent with similar physical or chemical properties to another—allows for the fine-tuning of the pharmacological properties of existing drugs to enhance potency, selectivity, or metabolic stability. smolecule.com

In materials science , the functional groups of this compound are leveraged for the design and synthesis of novel functional polymers. smolecule.com The pyrazole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as thermal stability or metal-coordinating ability. The hydroxymethyl group offers a site for polymerization or for grafting onto other materials. These functional polymers have potential applications in areas like drug delivery systems, sensors, and organic electronics. smolecule.com

The ongoing research trajectory for this compound is focused on expanding its utility in the synthesis of increasingly complex and functional molecules. Advances in catalytic methods, such as transition-metal-catalyzed C-H functionalization, are expected to provide new avenues for the direct modification of the pyrazole ring in this and related compounds, further enhancing its versatility as a synthetic building block. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPRBVVWJSJWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1 Boc 4 Hydroxymethyl Pyrazole and Its Derivatives

Regioselective Synthesis Approaches to Pyrazole (B372694) Scaffolds Precursors

The regioselective synthesis of the pyrazole core is paramount in constructing complex molecules. The substitution pattern on the pyrazole ring significantly influences its biological activity. Therefore, controlling the placement of substituents during the ring formation is a critical aspect of synthetic design.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a direct route to the heterocyclic core. researchgate.net These reactions typically involve the condensation of a binucleophilic reagent, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. chim.it

The Knorr pyrazole synthesis, a classic and widely utilized method, involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. chemhelpasap.com The regioselectivity of this reaction can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers.

| Reactant 1 | Reactant 2 | Product | Key Features |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Pyrazole | Classic Knorr synthesis; potential for regioisomeric mixtures with unsymmetrical diketones. beilstein-journals.orgnih.govchemhelpasap.com |

The reaction of α,β-unsaturated ketones with hydrazines provides another versatile route to pyrazoles. nih.govresearchgate.net This process typically leads to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.govchim.it The regioselectivity is often dictated by the initial Michael addition of the hydrazine to the α,β-unsaturated system. The choice of the hydrazine derivative and the presence of leaving groups on the enone can influence the direct formation of the aromatic pyrazole. beilstein-journals.org

| Reactant 1 | Reactant 2 | Intermediate/Product | Key Features |

| α,β-Ethylenic Ketone | Hydrazine | Pyrazoline, then Pyrazole | Involves Michael addition followed by cyclization and oxidation; regioselectivity influenced by the initial addition. nih.govchim.it |

Pyranone derivatives have emerged as valuable precursors for the synthesis of pyrazoles. nih.gov For example, 2,3-dihydro-4H-pyran-4-ones can react with arylhydrazines to afford 5-substituted pyrazoles. nih.gov Additionally, pyranopyrazoles can be synthesized through multicomponent reactions involving reagents like aldehydes, hydrazine, ethyl acetoacetate, and malononitrile. researchgate.netsciensage.info These methods often proceed through Knoevenagel condensation and Michael addition pathways. researchgate.net

| Precursor | Reagents | Product | Key Features |

| Pyranone Derivative | Hydrazine Derivative | Pyrazole | Versatile precursors, can be used in multicomponent reactions to build complex pyrazole structures. nih.govresearchgate.netsciensage.info |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. organic-chemistry.org

A notable one-pot procedure for the synthesis of substituted pyrazoles involves the integration of a Claisen condensation with a subsequent Knorr-type cyclization. organic-chemistry.orgresearchgate.net This approach allows for the in situ generation of the 1,3-dicarbonyl intermediate, which then directly reacts with a hydrazine to form the pyrazole ring. organic-chemistry.org For example, a MeONa/LiCl-mediated sterically hindered Claisen condensation can be followed by a Knorr reaction and hydrolysis to produce 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids in good yields. organic-chemistry.org This method avoids the need to handle potentially unstable 2,4-diketo esters and demonstrates broad substrate compatibility. organic-chemistry.org

| Reaction Sequence | Key Reagents | Product | Advantages |

| Claisen Condensation -> Knorr Reaction | MeONa/LiCl, Hydrazine | 4-Substituted Pyrazole | One-pot efficiency, avoids isolation of unstable intermediates, good yields. organic-chemistry.orgresearchgate.net |

Palladium-Catalyzed Cross-Coupling Strategies for Functionalized Pyrazoles

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a powerful approach for the synthesis of functionalized pyrazoles. acs.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, provide efficient and versatile routes to a wide array of pyrazole derivatives that would be difficult to access through traditional methods. acs.orglibretexts.org

The regioselectivity of these cross-coupling reactions on dihalogenated pyrazoles is a critical aspect. Generally, the reaction proceeds with a bias for the halide positioned adjacent to a heteroatom. nih.gov However, the choice of ligands and catalyst systems can influence and even reverse this selectivity, allowing for the synthesis of less conventional substitution patterns. nih.gov For instance, hindered N-heterocyclic carbene (NHC) ligands have been shown to promote Suzuki coupling at the 4-position of 2,4-dihalopyridines, a related azine system. nih.gov

In the context of synthesizing precursors to 1-Boc-4-(hydroxymethyl)pyrazole, palladium-catalyzed cross-coupling can be employed to introduce various substituents onto the pyrazole core prior to the hydroxymethylation and protection steps. For example, a C5-arylated pyrazole can be synthesized from a pyrazole-4-carboxylate through a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. academie-sciences.fr The use of Pd(OAc)₂ as a phosphine-free catalyst has proven effective in these transformations. academie-sciences.fr

A variety of palladium catalysts and ligands have been explored to optimize these coupling reactions. Systems based on ligands such as BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions, often with low catalyst loadings and short reaction times. rsc.org The reactivity of the halide or triflate leaving group is also a key parameter, with the general order of reactivity being I > Br > OTf >> Cl. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

| Coupling Reaction | Catalyst/Ligand | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | Aryl bromide, Pyrazole-4-carboxylate | C5-Aryl-pyrazole | academie-sciences.fr |

| C-N Coupling | Pd/BrettPhos | Aryl halide, Amine | N-Aryl-pyrazole | rsc.org |

| C-N Coupling | Pd/RuPhos | Heteroaryl halide, Amine | N-Heteroaryl-pyrazole | rsc.org |

Introduction of the Hydroxymethyl Group

The hydroxymethyl group is a key functional handle that can be introduced onto the pyrazole ring through various synthetic transformations. Its presence allows for further derivatization and influences the biological activity and physical properties of the final molecule.

A common and straightforward method for introducing a hydroxymethyl group is through the reduction of a corresponding formylpyrazole (pyrazole-carbaldehyde). umich.eduresearchgate.net This transformation can be achieved using a variety of reducing agents.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of aldehydes to alcohols. masterorganicchemistry.com This heterogeneous catalytic process involves the addition of hydrogen gas (H₂) to a solution of the formylpyrazole in the presence of the Pd/C catalyst. masterorganicchemistry.com The reaction is typically carried out under an inert atmosphere and is known for its high efficiency and clean conversion with minimal byproduct formation. masterorganicchemistry.com

The hydrogenation of 4-carboxylbenzaldehyde, a related aromatic aldehyde, over Pd catalysts highlights the importance of the catalyst support and the presence of promoters. researchgate.net For instance, nitrogen-doped carbon materials have been shown to enhance the catalytic activity of palladium in hydrogenation reactions. researchgate.net While generally selective for the reduction of aldehydes, care must be taken as isomerization of adjacent stereocenters can sometimes occur with Pd/C. masterorganicchemistry.com

Table 2: Conditions for Catalytic Hydrogenation of Formyl Precursors

| Substrate | Catalyst | Reagent | Product | Notes | Reference |

| Formylpyrazole | Pd/C | H₂ | Hydroxymethylpyrazole | Clean reaction, potential for isomerization | masterorganicchemistry.com |

Besides the reduction of formyl precursors, other methods can be utilized to introduce the hydroxymethyl group. One such approach involves the Vilsmeier-Haack reaction to generate a formylpyrazole, which can then be reduced. umich.educhemmethod.com The Vilsmeier-Haack reaction of hydrazones, for example, can yield pyrazole-4-carbaldehydes. researchgate.net

Furthermore, direct hydroxymethylation is possible under certain conditions. For instance, Friedel-Crafts type hydroxyalkylation reactions of pyrazoles have been reported. umich.edu

Reduction of Formyl Precursors

Protecting Group Introduction and Manipulation

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and direct reactions to specific sites. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles like pyrazole due to its stability under various conditions and its facile removal under acidic conditions. rsc.org

The introduction of a Boc group onto the pyrazole nitrogen is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.orgjapsonline.com The reaction conditions can be tailored to achieve selective mono- or di-protection.

The choice of base and solvent plays a significant role in the outcome of the Boc protection. mdpi.com For instance, using di-tert-butyl dicarbonate in anhydrous dimethylformamide (DMF) can lead to the mono-Boc protected pyrazole, while conducting the reaction in pyridine (B92270) can result in a mixture of mono- and di-protected products. mdpi.com The use of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is common to facilitate the reaction. japsonline.comrsc.org In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is also added. japsonline.com

An alternative, eco-friendly approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a reaction medium, which can provide good to excellent yields of the N-Boc protected pyrazole at room temperature. japsonline.com Another method utilizes a catalytic amount of iodine in a solvent-free system, although this may result in lower yields. japsonline.com

The Boc group can be selectively removed from the pyrazole nitrogen under specific conditions. While typically cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), methods for basic deprotection have also been developed. rsc.orgarkat-usa.org For example, sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) can selectively deprotect N-Boc-pyrazoles while leaving other Boc-protected amines intact. arkat-usa.org

Table 3: Reaction Conditions for Boc Protection of Pyrazole Nitrogen

| Reagents | Base | Solvent | Product | Yield | Reference |

| (Boc)₂O | DIPEA, DMAP (cat.) | Dichloromethane (B109758) | Mono-Boc-pyrazole | Good to Excellent | japsonline.com |

| (Boc)₂O | - | PEG-400 | Mono-Boc-pyrazole | 85% | japsonline.com |

| (Boc)₂O | Iodine (cat.) | None (solvent-free) | Mono-Boc-pyrazole | 20% | japsonline.com |

| (Boc)₂O | Triethylamine | Dichloromethane | Mono-Boc-pyrazole | High | rsc.orgrsc.org |

| (Boc)₂O | - | Anhydrous DMF | Mono-Boc-pyrazole | 99% | mdpi.com |

| (Boc)₂O | Pyridine | Pyridine | Mono- and Di-Boc-pyrazole mixture | - | mdpi.com |

Deprotection Methodologies in Downstream Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of the pyrazole ring in multi-step organic synthesis. Its removal, or deprotection, is a critical step in downstream synthesis to liberate the N-H group for further functionalization or to yield the final target molecule. The choice of deprotection method is crucial to ensure the integrity of other functional groups within the molecule.

A novel and selective method for the deprotection of N-Boc protected pyrazoles involves the use of sodium borohydride (NaBH₄) in ethanol (EtOH) at room temperature. arkat-usa.orgresearchgate.net This methodology is noteworthy for its mild conditions and high yields, ranging from good to excellent (75-98%). arkat-usa.orgresearchgate.net A key advantage of this protocol is its selectivity; it effectively cleaves the N-Boc group from pyrazoles while leaving other sensitive groups, such as N-Boc protected primary amines and other N-Boc aromatic heterocycles like pyrroles and indoles, intact. arkat-usa.orgresearchgate.net This orthogonality is highly valuable in the synthesis of complex molecules. arkat-usa.org The reaction's success is solvent-dependent; for instance, using NaBH₄ in a non-protic solvent like dry tetrahydrofuran (B95107) (THF) completely inhibits the deprotection. arkat-usa.org

The proposed mechanism suggests that the ethoxide ion, generated from the reaction of NaBH₄ with ethanol, acts as the nucleophile that attacks the carbonyl carbon of the Boc group. This leads to the formation of an unstable intermediate that subsequently collapses, releasing the deprotected pyrazole, carbon dioxide, and tert-butoxide.

Table 1: Deprotection of N-Boc-Pyrazoles using NaBH₄ in EtOH

| Substrate | Reagent and Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Boc-pyrazole | 1.5 eq. NaBH₄, EtOH, rt, 2h | 93 | arkat-usa.orgresearchgate.net |

| N-Boc-3,5-dimethylpyrazole | 1.5 eq. NaBH₄, EtOH, rt, 2h | 98 | arkat-usa.orgresearchgate.net |

| N-Boc-4-bromopyrazole | 1.5 eq. NaBH₄, EtOH, rt, 2h | 95 | arkat-usa.orgresearchgate.net |

Another advanced and environmentally conscious approach utilizes a Brønsted acidic deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (ChCl:pTSA). mdpi.com This method serves as both the reaction medium and the catalyst, offering a green alternative to traditional methods that often require harsh acids, expensive reagents, or harmful solvents. mdpi.com The deprotection proceeds efficiently at room temperature, providing excellent yields in short reaction times. mdpi.com

Traditionally, acidic conditions are employed for Boc deprotection. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is effective. For instance, deprotection can be achieved using TFA in water, followed by heating to 95 °C. orgsyn.org However, this method can be corrosive and may not be suitable for acid-sensitive substrates. orgsyn.org

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of pyrazoles is of significant interest in medicinal chemistry, as stereochemistry often plays a pivotal role in biological activity. Several advanced methodologies have been developed for the stereoselective synthesis of molecules incorporating a chiral pyrazole scaffold.

Catalytic Enantioselective Methods N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric transformations. One such application is the enantio- and diastereoselective [2 + 4] cycloaddition of α-chlorocarbaldehydes and oxindole-derived pyrazolones, catalyzed by a chiral NHC. acs.orgacs.org This reaction provides rapid access to structurally complex spirocyclic pyrano[2,3-c]pyrazole derivatives in high yields and with excellent enantioselectivities. acs.orgacs.orgnih.gov

Similarly, chiral pyrazolo[3,4-b]pyridin-6-ones can be synthesized with high yields and enantioselectivities through an NHC-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. rsc.org These reactions benefit from mild conditions and a broad substrate scope. rsc.org

Table 2: NHC-Catalyzed Asymmetric Synthesis of Chiral Pyrano[2,3-c]pyrazoles

| Aldehyde Substrate | Pyrazolone Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-3-phenylpropionaldehyde | Oxindole-derived pyrazolone | 5 | 99 | 95 | >20:1 | acs.org |

| 2-chloro-3-(4-fluorophenyl)propionaldehyde | Oxindole-derived pyrazolone | 5 | 92 | 93 | >20:1 | acs.org |

Chiral Auxiliary-Based Synthesis The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity. A notable example is the use of tert-butanesulfinamide as a chiral auxiliary for the synthesis of novel pyrazole derivatives. nih.gov The key steps involve the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine. A subsequent stereoselective addition of an organolithium reagent, followed by desulfination and cyclization steps, yields the chiral pyrazole product. nih.gov This multi-step approach allows for the construction of pyrazoles with a nitrogen atom directly bonded to a chiral center. nih.gov

Cascade Reactions An elegant strategy for synthesizing N-chiral pyrazoles involves a cascade reaction initiated by the interaction of terminal alkynes with α-chiral tosylhydrazones. uniovi.es The proposed mechanism includes the in-situ formation of a diazo compound from the tosylhydrazone, followed by a 1,3-dipolar cycloaddition with the alkyne to form a 3H-pyrazole intermediate. This intermediate then undergoes a acs.orgthieme-connect.com-sigmatropic rearrangement where the chiral group migrates, leading to the formation of the N-chiral pyrazole with a high degree of stereoretention. uniovi.es This method has been successfully applied to chiral tosylhydrazones derived from α-amino acids, demonstrating its utility in creating structurally diverse chiral pyrazoles. uniovi.es

Iii. Chemical Transformations and Reaction Mechanisms of 1 Boc 4 Hydroxymethyl Pyrazole

Oxidation Reactions of the Hydroxymethyl Group

The hydroxymethyl group of 1-Boc-4-(hydroxymethyl)pyrazole can be oxidized to afford either formyl or carboxyl derivatives, depending on the choice of oxidizing agent and the reaction conditions employed.

The partial oxidation of the primary alcohol in this compound to an aldehyde, specifically 1-Boc-4-formylpyrazole, is a key transformation in the synthesis of more complex pyrazole-based structures. This conversion requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. byjus.com A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.comnih.gov This process involves the cyclization of a hydrazone precursor in the presence of the Vilsmeier reagent (a chloroinimium ion) to generate the 4-formylpyrazole derivative. chemmethod.com

Table 1: Selected Reagents for the Formation of Formyl Derivatives

| Reagent(s) | Solvent(s) | Product |

|---|

This table is generated based on data from the text.

The complete oxidation of the hydroxymethyl group to a carboxylic acid yields 1-Boc-4-pyrazolecarboxylic acid, a valuable building block for the synthesis of amides and esters. This transformation is typically achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose. wikipedia.org The reaction with KMnO₄ is often carried out in an alkaline aqueous solution, sometimes with an organic co-solvent like dioxane or acetone (B3395972) to improve the solubility of the alcohol. wikipedia.org Another common method is the Jones oxidation, which employs chromic acid (H₂CrO₄) formed from chromium trioxide in aqueous sulfuric acid. chemistrysteps.com

Table 2: Selected Reagents for the Generation of Carboxyl Derivatives

| Reagent(s) | Solvent(s) | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Alkaline aqueous solution, Dioxane, Acetone | 1-Boc-4-pyrazolecarboxylic acid |

This table is generated based on data from the text.

The oxidation of primary alcohols, such as this compound, to aldehydes and carboxylic acids proceeds through distinct mechanistic pathways.

For the formation of aldehydes using reagents like those in the Vilsmeier-Haack reaction, the mechanism involves the formation of a reactive electrophilic species from DMF and POCl₃. This species then reacts with a suitable precursor, leading to the formation of the formyl group at the 4-position of the pyrazole (B372694) ring. chemmethod.com

Reduction Reactions of the Hydroxymethyl Group

The hydroxymethyl group of this compound can also be reduced, providing a pathway to other pyrazole derivatives.

The reduction of the hydroxymethyl group to a methyl group results in the formation of 1-Boc-4-methylpyrazole. This transformation can be achieved through catalytic hydrogenation. wordpress.com This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. wordpress.comvanderbilt.edu

Table 3: Selected Reagents for the Formation of Alkyl Derivatives

| Reagent(s) | Catalyst | Solvent(s) | Product |

|---|---|---|---|

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Methanol, Ethanol (B145695) | 1-Boc-4-methylpyrazole |

This table is generated based on data from the text.

The outcome of the reduction of a hydroxymethyl group is highly dependent on the choice of reducing agent and the specific reaction conditions. While catalytic hydrogenation is effective for converting the hydroxymethyl group to a methyl group, other reducing agents can lead to different products. For instance, complex metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing a wide range of functional groups, but their use requires careful control to achieve selective reduction. khanacademy.org In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce esters, which can be advantageous for selective reductions in molecules containing multiple functional groups. khanacademy.org

The conditions of catalytic hydrogenation, such as hydrogen pressure and the choice of catalyst and solvent, can also influence the reaction's efficiency and selectivity. vanderbilt.edu For example, conducting the reaction at higher hydrogen pressures can sometimes lead to higher diastereoselectivity in molecules with chiral centers. vanderbilt.edu The catalyst support and the solvent can also affect the reactivity and the course of the reduction. wordpress.com

Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety

The hydroxymethyl group at the C4 position of the pyrazole ring is a primary alcohol, which can participate in nucleophilic substitution reactions to form ethers, esters, and other derivatives. These transformations typically require the activation of the hydroxyl group to convert it into a better leaving group or enhance its nucleophilicity.

One of the most common nucleophilic substitution reactions involving the hydroxymethyl group is O-alkylation to form ethers. This is typically achieved by reacting this compound with an alkyl halide (such as an alkyl iodide or bromide) in the presence of a base. nih.govlibretexts.org The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The efficiency of the reaction can be influenced by the nature of the alkyl halide and the reaction conditions. Activated alkyl halides, like propargyl bromide or benzyl (B1604629) bromide, are particularly effective due to the stability of the transition state. Primary alkyl iodides are also suitable substrates for this transformation. nih.gov

| Reactant | Reagent | Base | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., Propargyl Bromide) | Sodium Hydride (NaH) | 1-Boc-4-(alkoxymethyl)pyrazole | O-alkylation |

This table illustrates a typical O-alkylation reaction. Specific yields and conditions vary based on the substrate and reagents used.

To facilitate the O-alkylation, a strong base is required to deprotonate the hydroxymethyl group, forming a nucleophilic alkoxide ion. Sodium hydride (NaH) is a commonly used base for this purpose. libretexts.org The reaction involves the addition of NaH to a solution of this compound in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The hydride ion removes the acidic proton from the hydroxyl group, generating hydrogen gas and the sodium salt of the alkoxide.

The resulting alkoxide is a much stronger nucleophile than the starting alcohol, allowing it to efficiently react with the subsequently added alkyl halide. libretexts.org The choice of solvent can be critical; for instance, pre-forming the alkoxide in DMF should be avoided as it can lead to side reactions, whereas THF is often a preferred solvent. nih.gov

Derivatization via Pyrazole Ring Functionalization

The pyrazole ring itself is aromatic and can be functionalized through various reactions, primarily electrophilic aromatic substitution. Additionally, the Boc protecting group can be removed to allow for reactions at the N1 position.

Pyrazoles are π-excessive aromatic systems, making them reactive towards electrophiles. chim.it Electrophilic substitution on the pyrazole ring generally occurs at the C4 position. chim.itrrbdavc.orgresearchgate.net However, in this compound, this position is already substituted. In such cases, electrophilic attack can be directed to other available positions on the ring, typically C5, which is generally more reactive than C3. nih.gov

A key example of this type of reaction is halogenation. Iodination of the pyrazole ring can be achieved using reagents like iodine monochloride (ICl), leading to the formation of iodo-pyrazole derivatives. nih.gov For instance, 1-Boc-4-iodopyrazole is a known compound, suggesting that direct iodination or synthesis from an iodinated precursor is feasible. scbt.com Similarly, bromination can be carried out using N-bromosuccinimide (NBS). rsc.org These halogenated derivatives are valuable intermediates for further cross-coupling reactions.

| Reaction | Reagent | Position of Substitution | Product |

| Iodination | Iodine Monochloride (ICl) | C5 (predicted) | 1-Boc-5-iodo-4-(hydroxymethyl)pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | C5 (predicted) | 1-Boc-5-bromo-4-(hydroxymethyl)pyrazole |

This table outlines potential electrophilic substitution reactions on the this compound ring.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrazole ring. Its primary role is to ensure stability during other synthetic transformations. A crucial reaction involving the Boc group is its removal, or deprotection, which regenerates the N-H functionality of the pyrazole ring. smolecule.com This allows for subsequent N-alkylation or other modifications at this position.

Deprotection can be achieved under various conditions:

Acidic Conditions : Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc group. sigmaaldrich.com

Basic/Reductive Conditions : A novel method for selective deprotection of N-Boc pyrazoles uses sodium borohydride (NaBH₄) in ethanol at room temperature, offering good to excellent yields. arkat-usa.orgresearchgate.net

Nucleophilic Amines : Mild conditions using nucleophilic primary amines, such as 3-methoxypropylamine, have also been developed for Boc cleavage, which is particularly useful for acid-sensitive substrates. tntech.edu

The choice of deprotection method is critical for compatibility with other functional groups present in the molecule.

| Deprotection Method | Reagent(s) | Conditions | Key Advantage |

| Acidolysis | Trifluoroacetic Acid (TFA) | Room Temperature | Standard, effective method |

| Reductive Cleavage | Sodium Borohydride (NaBH₄) / Ethanol | Room Temperature | Mild, selective for pyrazoles over other heterocycles arkat-usa.orgresearchgate.net |

| Nucleophilic Cleavage | 3-Methoxypropylamine | Mild Conditions | Suitable for acid-sensitive molecules tntech.edu |

This table summarizes common methods for the deprotection of the N-Boc group.

Mechanistic Investigations of this compound Reactivity

Mechanistic studies provide a deeper understanding of the reactivity of this compound and related compounds.

For nucleophilic substitution at the hydroxymethyl group, the Williamson ether synthesis mechanism is well-established. It involves a two-step process: a fast, irreversible deprotonation of the alcohol by a strong base like NaH, followed by a slower, rate-determining SN2 attack of the resulting alkoxide on the alkyl halide. libretexts.org

The mechanism for electrophilic aromatic substitution on the pyrazole ring is dictated by the need to maintain aromaticity. The attack of an electrophile at the C4 position is generally favored because the resulting cationic intermediate (Wheland intermediate) avoids placing a positive charge on the highly electronegative azomethine nitrogen. rrbdavc.org When C4 is blocked, attack at C5 is preferred over C3, reflecting the relative stability of the corresponding intermediates.

The mechanism for N-Boc deprotection under basic conditions with NaBH₄ has been proposed to proceed via a nucleophilic attack of the hydride on the carbonyl carbon of the Boc group. arkat-usa.orgresearchgate.net This forms a tetrahedral intermediate which then collapses, with the pyrazole anion acting as a leaving group. The pyrazole anion is stabilized by resonance and is subsequently protonated by the solvent (ethanol) to yield the deprotected pyrazole. arkat-usa.orgresearchgate.net

Role of the Boc Group in Stability and Selectivity

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, and its application to the pyrazole ring in this compound is a testament to its utility in enhancing stability and directing reactivity. The Boc group's influence is multifaceted, impacting the molecule's resistance to certain reaction conditions and guiding the regiochemical outcome of subsequent transformations.

The stability of the Boc group itself is a critical factor in its effectiveness as a protecting group. It is generally stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulations at other sites of the molecule. rsc.org For instance, the hydroxymethyl group can be oxidized or subjected to nucleophilic substitution without affecting the Boc-protected pyrazole core. However, the Boc group is designed to be readily cleaved under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via the formation of a stable tert-butyl cation. rsc.org This lability under specific, controlled conditions is a cornerstone of its strategic use in multi-step syntheses.

Furthermore, the Boc group plays a crucial role in directing the regioselectivity of reactions on the pyrazole ring. In electrophilic aromatic substitution reactions, the position of substitution is influenced by the electronic nature of the substituents already present. While the pyrazole ring is inherently electron-rich, the attachment of the electron-withdrawing Boc group modifies its reactivity profile. For instance, in reactions like bromination using N-bromosuccinimide (NBS), the Boc group can help direct the incoming electrophile to a specific position, often the 4-position if it were unsubstituted. rsc.org In the case of this compound, with the 4-position already occupied, the Boc group's electronic influence would affect the reactivity of the remaining C-3 and C-5 positions.

The steric bulk of the Boc group also contributes to selectivity by physically hindering access to the adjacent C-5 position, potentially favoring reactions at the more accessible C-3 position. This combination of electronic and steric effects makes the Boc group an invaluable tool for achieving high levels of regioselectivity in the synthesis of complex pyrazole derivatives.

A variety of methods have been developed for the Boc-protection of pyrazoles, often employing di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. japsonline.com The choice of reaction conditions can be crucial for achieving high yields and avoiding the formation of side products.

| Reaction Condition | Reagents | Selectivity/Outcome | Reference |

| Basic Conditions | (Boc)₂O, Triethylamine (B128534), CH₂Cl₂ | High yield protection of the pyrazole N-H. | rsc.org |

| Base-Catalyzed | (Boc)₂O, DMAP, DIPEA | Efficient Boc-protection of secondary amines in pyrazole derivatives. | japsonline.com |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) or HCl | Removal of the Boc group to yield the free N-H pyrazole. | rsc.org |

| Selective Deprotection | NaBH₄ in EtOH | Selective deprotection of N-Boc-pyrazoles while other protected amines remain intact. | arkat-usa.org |

Hydrogen Bonding Interactions of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of this compound introduces a site for potent intermolecular interactions, primarily through hydrogen bonding. This capability significantly influences the compound's physical properties, such as its melting point and solubility, as well as its aggregation behavior in the solid state and in solution.

The hydroxymethyl group possesses both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the lone pairs on the oxygen atom). This duality allows it to engage in a variety of hydrogen bonding motifs. It can form hydrogen bonds with other molecules of this compound, leading to the formation of supramolecular assemblies. For instance, the hydroxyl group of one molecule can donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule, resulting in chains or cyclic structures.

Moreover, the pyrazole ring itself is an active participant in hydrogen bonding. nih.gov The pyridine-like nitrogen atom (N2) is a strong hydrogen bond acceptor. nih.gov This creates the possibility for the hydroxymethyl group of one molecule to form a hydrogen bond with the N2 atom of an adjacent pyrazole ring. Such interactions are well-documented in the crystal structures of various pyrazole derivatives. nih.gov

The presence of the Boc group, while primarily electronic and steric in its influence on reactivity, can also affect the hydrogen bonding patterns. Its bulkiness may sterically hinder certain intermolecular approaches, thereby influencing the geometry of the resulting hydrogen-bonded networks.

The ability of the hydroxymethyl group to form hydrogen bonds is also critical for the biological activity of many pyrazole derivatives. nih.govresearchgate.net In a biological context, this group can interact with specific amino acid residues in the active site of an enzyme or a receptor, contributing to the binding affinity and selectivity of the molecule. These interactions are often crucial for the therapeutic efficacy of pyrazole-based drugs.

| Potential Hydrogen Bond Interaction | Donor | Acceptor | Significance |

| Self-Association | -OH of hydroxymethyl | Oxygen of hydroxymethyl on another molecule | Influences physical properties like melting point and solubility. |

| Interaction with Pyrazole Ring | -OH of hydroxymethyl | N2 of pyrazole on another molecule | Contributes to the formation of supramolecular structures. |

| Biological Interactions | -OH of hydroxymethyl | Amino acid residues (e.g., Asp, Glu, Ser) | Key for binding to biological targets and pharmacological activity. |

Iv. Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

1-Boc-4-(hydroxymethyl)pyrazole as a Versatile Synthetic Intermediatenih.gov

The utility of this compound as a synthetic intermediate is underscored by its dual functionality. The Boc (tert-butyloxycarbonyl) group serves as a reliable protecting group for the pyrazole (B372694) nitrogen, ensuring stability during various synthetic transformations. This protection can be selectively removed under specific acidic conditions, revealing the nitrogen for further reactions. smolecule.com Concurrently, the hydroxymethyl group at the 4-position provides a convenient handle for a wide array of chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, participate in etherification and esterification reactions, or be converted into a leaving group for nucleophilic substitution. This versatility allows for the strategic introduction of diverse pharmacophores and the construction of complex molecular scaffolds.

The pyrazole nucleus is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals. smolecule.comnih.gov this compound serves as an excellent starting material for the synthesis of a wide variety of complex pyrazole derivatives. smolecule.comnih.gov The ability to functionalize both the pyrazole ring and the hydroxymethyl group allows for the creation of libraries of compounds with diverse substitution patterns. nih.gov For instance, the hydroxymethyl group can be transformed into various other functionalities, while the pyrazole nitrogen, after deprotection of the Boc group, can be alkylated or arylated to introduce additional diversity. mdpi.com This adaptability is crucial in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity. nih.govnih.gov

A general strategy for creating complex pyrazole derivatives involves the initial modification of the hydroxymethyl group, followed by deprotection and subsequent reaction at the pyrazole nitrogen. Alternatively, the nitrogen can be functionalized first, taking advantage of the stability provided by the Boc group to the rest of the molecule during the reaction sequence. The choice of synthetic route often depends on the desired final structure and the compatibility of the functional groups involved.

The pyrazole core is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Consequently, this compound is a key precursor in the synthesis of novel bioactive molecules. smolecule.com Its structural features allow it to be used as a bioisostere, mimicking other functional groups in known drugs to improve properties like potency, selectivity, and metabolic stability. smolecule.com

Research has demonstrated the utility of this compound in developing enzyme inhibitors and receptor ligands. For example, derivatives of this compound have been investigated for their potential as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for the treatment of type I tyrosinemia. nih.gov The hydroxymethyl group can be crucial for establishing key interactions, such as hydrogen bonds, within the active site of a biological target.

Table 1: Examples of Bioactive Molecules Derived from Pyrazole Scaffolds

| Compound Class | Therapeutic Application | Key Structural Feature |

| Celecoxib | Anti-inflammatory | Substituted pyrazole ring |

| Rimonabant | Anti-obesity (withdrawn) | Substituted pyrazole ring |

| Sildenafil | Erectile dysfunction | Fused pyrazole ring system |

| Axitinib | Anticancer | Indazole (fused pyrazole) core |

Role in Heterocyclic Compound Synthesis

The reactivity of this compound extends to its use in the construction of more complex heterocyclic systems where the pyrazole ring is fused to other rings. These fused systems are of significant interest in medicinal chemistry as they often exhibit unique biological properties.

The synthesis of pyrazole-fused heterocycles often involves the transformation of the hydroxymethyl group into a functionality that can participate in a cyclization reaction with a substituent on an adjacent ring. semanticscholar.org This strategy allows for the creation of diverse polycyclic aromatic systems with a central pyrazole core.

Pyrazolines, which are dihydrogenated derivatives of pyrazole, can be synthesized using precursors derived from this compound. One synthetic approach involves the oxidation of the hydroxymethyl group to an aldehyde, followed by a condensation reaction with a suitable hydrazine (B178648) derivative to form a hydrazone. Subsequent intramolecular cyclization can then lead to the formation of a pyrazoline ring fused to the initial pyrazole. The specific reaction conditions and the nature of the substituents will determine the regiochemistry and stereochemistry of the final product. These compounds have been explored for their potential as monoamine oxidase (MAO) inhibitors. nih.gov

Pyrazoloquinolinones are a class of compounds where a pyrazole ring is fused to a quinolinone core. bohrium.com These structures have shown high affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor, suggesting potential anxiolytic properties. bohrium.com The synthesis of these complex heterocycles can be approached through multi-step sequences. bohrium.com For instance, a derivative of this compound could be elaborated to introduce a side chain that, after deprotection of the pyrazole nitrogen, can undergo a cyclization reaction with a suitably substituted aniline (B41778) derivative to form the quinolinone ring system. The Gould-Jacobs reaction is a classic method for constructing the quinoline (B57606) nucleus, which can then be further modified to create the fused pyrazoloquinolinone. bohrium.com

Pyrazole-Fused Heterocycles

Pyrazolo-1,2,4-triazines

The pyrazolo Current time information in Bangalore, IN.nih.govasianpubs.orgtriazine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer properties. nih.gov The synthesis of these fused systems often relies on the cyclocondensation of suitably functionalized pyrazole precursors.

A viable synthetic pathway to pyrazolo[3,4-d]pyridazin-7-ones, a class of pyrazolo-triazines, begins with the oxidation of this compound. The primary alcohol can be converted to a formyl group (aldehyde) using various oxidizing agents. researchgate.net For example, the Vilsmeier-Haack reaction is a well-established method for producing pyrazole-4-carbaldehydes from corresponding hydrazones. nih.govchim.itsemanticscholar.org These aldehyde-functionalized pyrazoles are key intermediates. Research has shown that ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine and methylhydrazine to yield the corresponding 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu This demonstrates how the aldehyde functionality, accessible from this compound, serves as a critical linchpin for the construction of the fused triazine ring. Other pyrazolotriazine isomers, such as pyrazolo[3,4-d] Current time information in Bangalore, IN.nih.govsemanticscholar.orgtriazines, can be synthesized via diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, highlighting the diverse routes available from functionalized pyrazole cores. nih.gov

Imidazolylpyrazoles

Imidazolylpyrazoles represent another class of heterocyclic compounds with significant therapeutic potential. The synthesis of these molecules can be efficiently achieved using pyrazole-4-carbaldehydes through multicomponent reactions. The Debus-Radiszewski reaction, for instance, provides a direct route to 2,4,5-trisubstituted imidazoles.

Following the initial oxidation of this compound to its corresponding aldehyde, 1-Boc-4-formylpyrazole, this intermediate can be reacted with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. researchgate.net This one-pot reaction constructs the imidazole (B134444) ring onto the pyrazole scaffold, yielding the target imidazolylpyrazole. semanticscholar.orgresearchgate.net The reaction can be performed under conventional heating or accelerated using microwave irradiation, offering high yields in shorter reaction times. researchgate.net This synthetic strategy underscores the utility of this compound as a foundational building block for complex heterocyclic systems.

| Precursor | Reaction | Product | Reference |

| Pyrazole-4-carbaldehyde | Debus-Radiszewski Reaction (with Benzil, NH4OAc) | Imidazolylpyrazole | researchgate.net |

| 1-Boc-4-formylpyrazole | Multicomponent reaction (with benzil, NH4OAc, various catalysts) | 1-Boc-4-(imidazolyl)pyrazole | semanticscholar.org |

Chiral Building Blocks in Asymmetric Synthesis

While this compound is an achiral molecule, it serves as an excellent prochiral precursor for the synthesis of valuable chiral building blocks. semanticscholar.org In asymmetric synthesis, a prochiral molecule is one that can be converted into a chiral molecule in a single step. The versatility of the hydroxymethyl group is central to this application.

A primary strategy involves the oxidation of the hydroxymethyl group to a carbonyl functionality, such as in 1-Boc-4-formylpyrazole. This aldehyde can then undergo asymmetric nucleophilic additions (e.g., with Grignard or organolithium reagents) or asymmetric reduction using chiral catalysts to produce a chiral secondary alcohol with high enantiomeric excess. This introduces a stereocenter at the carbon formerly bearing the alcohol group.

Alternatively, the existing hydroxymethyl group can be esterified with a chiral carboxylic acid or coupled with another chiral molecule, forming a chiral auxiliary. This auxiliary can then direct the stereochemistry of subsequent reactions at other positions on the pyrazole ring before being cleaved, transferring its chirality to the final product. The synthesis of many pharmaceuticals relies on the availability of such chiral intermediates, which serve as building blocks for further structural and stereochemical development. semanticscholar.org

Applications in Drug Discovery and Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple, unrelated classes of biological targets, making them highly valuable in drug discovery. A vast number of pyrazole derivatives have been developed as therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, obesity, and neurological disorders. semanticscholar.orgnih.gov

The functional handles on this compound make it an ideal starting material for preparing diverse libraries of pharmacologically active compounds. The derived aldehyde, 1-Boc-4-formylpyrazole, is a particularly versatile intermediate. chim.itscispace.com

For instance, pyrazole-4-carbaldehydes readily undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. ekb.eg The resulting dicyanovinylpyrazoles can serve as precursors for other fused heterocycles or exhibit bioactivity themselves. chim.it Furthermore, condensation of the aldehyde with various hydrazines or thiosemicarbazide (B42300) can generate pyrazolyl hydrazones and thiosemicarbazones, classes of compounds known to possess significant antimicrobial and anticancer properties. ekb.egresearchgate.net Studies have reported the synthesis of pyrazole derivatives with potent activity against various cancer cell lines and bacterial strains, often originating from a pyrazole-4-carbaldehyde core. chim.itekb.eg

Table of Synthesized Bioactive Pyrazole Derivatives

| Intermediate | Reaction Partner | Resulting Compound Class | Potential Bioactivity | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbaldehyde | Malononitrile | 2-(Pyrazol-4-ylmethylene)malononitrile | Anticancer, Antimicrobial | chim.itekb.eg |

| Pyrazole-4-carbaldehyde | Thiosemicarbazide | Pyrazole-4-thiosemicarbazone | Anticancer, Antibacterial | researchgate.net |

| Pyrazole-4-carbaldehyde | Acetophenone Derivatives | Pyrazolyl Chalcones | Anticancer | ekb.egekb.eg |

The pyrazole ring is a key structural component in a multitude of enzyme inhibitors and receptor ligands. Its ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-like N), combined with its metabolic stability, makes it an effective bioisostere for other aromatic rings like benzene (B151609) or other heterocycles. This has led to its incorporation into numerous clinically approved drugs.

The pyrazole scaffold is particularly prominent in the design of protein kinase inhibitors. researchgate.net Many of these inhibitors are ATP-competitive, and the pyrazole ring effectively mimics the adenine (B156593) portion of ATP, allowing it to sit within the enzyme's active site. The substitution pattern on the pyrazole ring can be modified to achieve high potency and selectivity for specific kinases, which is a critical goal in targeted cancer therapy.

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that deactivates the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (B50096) (PEA). doaj.orgplos.orgescholarship.org Inhibition of NAAA is a promising therapeutic strategy for managing inflammation and pain. nih.govescholarship.org

Recent research has identified a novel class of potent, orally available, non-covalent NAAA inhibitors built around a pyrazole core. nih.gov A detailed structure-activity relationship (SAR) study led to the discovery of a pyrazole sulfonamide derivative, ARN19689, which inhibits human NAAA with a low nanomolar IC₅₀ value of 0.042 µM. nih.gov The core structure features a pyrazole sulfonamide attached to an azabicyclo[3.2.1]octane moiety. nih.gov While the reported synthesis does not start from this compound, the discovery highlights the critical role of the pyrazole scaffold in achieving potent NAAA inhibition. The functional groups on this compound could be synthetically manipulated to produce aminopyrazole intermediates, which could then be converted to the crucial sulfonamide pharmacophore, demonstrating its potential as a starting point for novel NAAA inhibitors.

Table of Mentioned Chemical Compounds

| Compound Name | Structure/Class |

|---|---|

| This compound | Boc-protected pyrazole alcohol |

| Pyrazolo-1,2,4-triazines | Fused heterocyclic system |

| Pyrazolo[3,4-d]pyridazin-7-one | A class of pyrazolo-triazines |

| 1-Boc-4-formylpyrazole | Pyrazole aldehyde |

| Imidazolylpyrazoles | Fused/linked heterocyclic system |

| Benzil | 1,2-Diphenylethane-1,2-dione |

| Ammonium acetate | Salt |

| Chiral auxiliary | Chiral molecule temporarily incorporated into a synthesis |

| Malononitrile | Dinitrile |

| Thiosemicarbazide | Sulfur-containing hydrazine derivative |

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Enzyme |

| Palmitoylethanolamide (PEA) | Endogenous fatty acid ethanolamide |

| ARN19689 | Pyrazole sulfonamide NAAA inhibitor |

| Boc (tert-butyloxycarbonyl) | Protecting group |

| Hydrazine | N₂H₄ |

| Methylhydrazine | CH₃N₂H₃ |

| Acetic acid | Carboxylic acid |

| Vilsmeier-Haack reagent | Formylating agent |

| Knoevenagel condensation | Condensation reaction |

Scaffold for Enzyme Inhibitors and Receptor Ligands

Bradykinin (B550075) B1 Receptor Antagonists

The bradykinin B1 receptor, a G-protein coupled receptor, is a significant target in the development of therapies for pain and inflammation, as its expression is induced by tissue injury and inflammatory mediators. google.com Consequently, the discovery of potent and selective B1 receptor antagonists is an area of intense research. The pyrazole nucleus has been identified as a privileged scaffold in the design of such antagonists. google.comacs.org

The utility of this compound in this context lies in its capacity to serve as a central core that can be systematically modified. The Boc-protected nitrogen allows for regioselective reactions, while the hydroxymethyl group at the C4 position is a versatile functional handle for introducing various substituents, a key strategy in optimizing ligand-receptor interactions.

For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting functional group can then be used to form amides, esters, or other linkages to append side chains that mimic the interactions of endogenous ligands or known antagonists. This approach allows for the systematic exploration of the chemical space around the pyrazole core to enhance binding affinity and selectivity for the B1 receptor over the related B2 receptor. google.com

A series of 3-amido-5-substituted pyrazole derivatives have been investigated as bradykinin B1 receptor antagonists, demonstrating the importance of the substitution pattern on the pyrazole ring for biological activity. google.com While direct synthesis of these specific antagonists from this compound is not explicitly detailed, the functional group provides a clear pathway for creating analogous structures. For example, the hydroxymethyl group could be transformed to an amine, which is then acylated, or converted to a carboxylic acid for amidation, mirroring the structures of known potent pyrazole-based B1 antagonists. acs.org

Table 1: Representative Synthetic Modification of this compound for B1 Antagonist Scaffolds

| Step | Reaction | Reagents & Conditions | Product | Purpose |

| 1 | Oxidation | PCC, CH₂Cl₂ | 1-Boc-4-formylpyrazole | Formation of an aldehyde for further functionalization. |

| 2 | Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | 1-Boc-4-((alkylamino)methyl)pyrazole | Introduction of a side chain via an amine linkage. |

| 3 | Boc Deprotection | TFA or HCl in Dioxane | 4-((Alkylamino)methyl)-1H-pyrazole | Unveiling the pyrazole NH for potential N-substitution. |

This table presents a representative, hypothetical synthetic sequence to illustrate the utility of the starting material.

Diversity-Oriented Synthesis (DOS) Utilizing this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules to probe biological systems and identify novel therapeutic agents. nih.gov The principles of DOS rely on using versatile building blocks that can be elaborated through various reaction pathways to create a wide range of molecular architectures. cam.ac.uk

This compound is an ideal starting material for DOS campaigns. The compound contains three key features that can be exploited for diversification:

The Hydroxymethyl Group: This primary alcohol can undergo a wide array of transformations, including oxidation, etherification, esterification, and conversion to halides or amines, allowing for the introduction of diverse functional groups and appendages.

The Boc-Protected Pyrazole Nitrogen: The Boc group can be readily removed under acidic conditions, revealing the N-H group for subsequent N-alkylation or N-arylation, thus introducing another point of diversity.

The Pyrazole Ring: The C-H bonds on the pyrazole ring itself can be subjected to various C-H activation or metallation-coupling reactions to introduce further substituents, creating skeletal diversity.

A DOS strategy starting with this compound could involve a "build/couple/pair" approach. In the "build" phase, the hydroxymethyl group is converted into a more reactive functional group (e.g., an aldehyde or an alkyne). In the "couple" phase, this new functionality is used to attach a diverse set of building blocks through multicomponent reactions. mdpi.com Finally, in the "pair" phase, the Boc group is removed, and the resulting N-H pyrazole is coupled with another set of diverse reagents. This strategy allows for the rapid generation of a large library of compounds with variations at multiple positions, maximizing the exploration of chemical space. nih.gov The use of pyrazole derivatives in generating such libraries has been noted for producing compounds with a wide range of biological activities. mdpi.comnih.gov

Table 2: Illustrative Diversity-Oriented Synthesis Scheme

| Stage | Reaction Type | Building Block Input | Resulting Diversity |

| Core Modification | Oxidation of alcohol | This compound | 1-Boc-4-formylpyrazole core |

| Appendage Diversity 1 | Reductive Amination | Library of 50 primary/secondary amines | 50 unique N-substituted aminomethyl pyrazoles |

| Appendage Diversity 2 | Boc Deprotection & N-Alkylation | Library of 20 alkyl halides | 1000 (50 x 20) unique di-substituted pyrazoles |

This table illustrates a hypothetical DOS workflow to demonstrate the potential of the specified compound in generating a chemical library.

V. Computational Chemistry and Spectroscopic Characterization of 1 Boc 4 Hydroxymethyl Pyrazole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from geometric parameters to reactivity indices. researchgate.neteurjchem.com For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their stability, electronic properties, and chemical behavior. nih.gov

The analysis of molecular electronic structure through DFT focuses on the optimized molecular geometry, the distribution of electrons, and the nature of frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net

For pyrazole analogues, studies have shown that DFT calculations at levels like B3LYP/6-311G++(d,p) can determine key electronic and thermodynamic properties. nih.gov The distribution of Mulliken atomic charges, for instance, reveals the electrostatic potential across the molecule, highlighting regions prone to nucleophilic or electrophilic attack. researchgate.net In substituted pyrazoles, the specific placement and electronic nature of substituent groups significantly influence the electron density distribution and the HOMO-LUMO energy gap. eurjchem.com

Table 1: Representative Electronic Properties Calculated for Pyrazole Analogues via DFT This table presents typical data obtained for pyrazole derivatives in computational studies. Specific values for 1-Boc-4-(hydroxymethyl)pyrazole are not available in the cited literature but would be determined using similar methods.

| Parameter | Description | Typical Value Range (for analogues) | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6 to -7 eV | researchgate.netnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -2 eV | nih.govmdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4 to 5 eV | researchgate.netnih.gov |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2 to 5 Debye | eurjchem.com |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Varies with substitution | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Varies with substitution | nih.gov |

Conceptual DFT provides a framework for predicting the reactivity of chemical species through global reactivity indices. nih.gov The electrophilicity index (ω), calculated from the electronic chemical potential (μ) and chemical hardness (η), quantifies the ability of a molecule to act as an electrophile. nih.gov These indices are valuable for classifying reagents and predicting their behavior in polar chemical reactions. nih.gov

The hydroxymethyl group at the 4-position of this compound allows it to act as both a hydrogen bond donor and acceptor. These interactions are crucial for its role in supramolecular chemistry and for its binding to biological targets. The strength of these hydrogen bonds can be estimated using high-level computational methods.

One sophisticated technique for calculating intramolecular hydrogen bond energies is the Molecular Tailoring Approach (MTA). nih.gov This method avoids the ambiguity of selecting a non-bonded reference conformer by systematically fragmenting the molecule to isolate the interaction of interest. nih.govmdpi.com The total energy of the molecule is then reconstructed from the energies of these fragments, and the hydrogen bond energy is derived from the difference. nih.gov While specific calculations for this compound are not published, the MTA method has been successfully applied to other molecules containing hydroxyl groups, such as alkanetriols, providing reliable estimates of hydrogen bond strengths that correlate well with geometric parameters like bond distance. nih.gov

Table 2: Example of Intramolecular Hydrogen Bond (IHB) Energy Calculation using the Molecular Tailoring Approach for Alkanetriol Analogues This table illustrates the type of data generated by MTA calculations, which could be applied to study hydrogen bonding in this compound. Data is for representative alkanetriols.

| Molecule (Alkanetriol) | Hydrogen Bond (HB) | HB Distance (Å) | Calculated HB Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,2,4-Butanetriol | O2-H···O1 | 1.89 | 3.84 | nih.gov |

| 1,2,4-Butanetriol | O3-H···O2 | 2.15 | 1.60 | nih.gov |

Molecular Docking Studies in Drug Design

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug design for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target on an atomic level. smolecule.comnih.gov

Docking simulations place the ligand, such as a pyrazole derivative, into the active site of a target protein. The program then calculates the most stable binding poses, or conformations. researchgate.net Analysis of these poses reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov

For pyrazole analogues, docking studies have been crucial in rationalizing their biological activity. For instance, docking of novel pyrazole-carboxamides into the active site of human carbonic anhydrase (hCA) isoforms I and II revealed key hydrogen bonds and other interactions responsible for their inhibitory activity. nih.gov Similarly, docking studies of pyrazole derivatives against the human topoisomerase IIβ enzyme helped to explain their cytotoxic activity against cancer cell lines. nih.gov These studies provide a detailed map of the interactions that stabilize the ligand-protein complex, offering a rationale for the molecule's efficacy and a guide for future structural modifications to improve binding.

A critical output of molecular docking is the calculation of a scoring function, which estimates the binding affinity between the ligand and the protein. nih.gov This score, often expressed in units of energy such as kcal/mol, represents the predicted strength of the interaction, with lower (more negative) values indicating stronger binding. researchgate.netnih.gov These binding affinities allow for the ranking of different compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org

In silico studies of various pyrazole derivatives have demonstrated the utility of this approach. Docking of pyrazoles against targets like VEGFR and CYP17 yielded binding affinity scores that identified the most potent compounds in the series. nih.gov For example, pyrazole derivatives docked with VEGFR produced binding affinity scores ranging from -9.2 kcal/mol to lower values, which were comparable to or better than standard drugs like sunitinib (B231) (-10.0 kcal/mol). nih.gov

Table 3: Representative Binding Affinity Scores for Pyrazole Analogues Against Various Protein Targets from Molecular Docking Studies This table showcases the type of binding affinity data generated in docking studies for various pyrazole derivatives. It serves as an example of how this compound would be evaluated computationally.

| Pyrazole Analogue | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamide 6a | Carbonic Anhydrase I (hCA I) | - | -9.3 | nih.gov |

| Pyrazole-carboxamide 6a | Carbonic Anhydrase II (hCA II) | - | -8.5 | nih.gov |

| Pyrazole derivative M74 | CRMP2 | 6JV9 | -6.9 | nih.gov |

| Pyrazole derivative M72 | CYP17 | - | -10.4 | nih.gov |

| Pyrazole derivative M76 | VEGFR | 4AGD | -9.2 | nih.gov |

Spectroscopic Analysis for Structural Elucidation

The structural verification of this compound is systematically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the nitrogen atoms. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Infrared (IR) Spectroscopy identifies the key functional groups present. Elemental analysis offers a quantitative confirmation of the mass percentages of the constituent elements, corroborating the molecular formula.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet at approximately δ 1.3–1.5 ppm. ktu.edu The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group are expected to resonate around δ 4.5 ppm, while the hydroxyl proton (-OH) usually appears as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent. The two protons on the pyrazole ring, at positions 3 and 5, are chemically distinct and are anticipated to appear as singlets in the aromatic region, generally between δ 7.0 and 8.5 ppm. ktu.edu

Interactive Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH ₃)₃ (Boc) | ~1.5 | Singlet |

| -CH ₂OH (Hydroxymethyl) | ~4.5 | Singlet |

| -CH₂OH (Hydroxyl) | Variable | Broad Singlet |

| C3-H (Pyrazole Ring) | ~7.5 - 8.5 | Singlet |

| C5-H (Pyrazole Ring) | ~7.5 - 8.5 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic signals confirm the presence of all nine carbon atoms. The methyl carbons of the Boc group resonate upfield at around δ 28 ppm, while the quaternary carbon of the Boc group appears near δ 80-85 ppm. ktu.edumdpi.com The carbonyl carbon of the Boc group is found further downfield, typically around δ 150 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the δ 55–60 ppm range. The pyrazole ring carbons (C3, C4, and C5) have distinct chemical shifts; in related analogues, the C4 carbon appears around δ 110 ppm, while the C3 and C5 carbons are observed between δ 138 and 154 ppm. mdpi.com The presence of the Boc group prevents the rapid tautomerism seen in N-unsubstituted pyrazoles, which can cause signal broadening for the C3 and C5 carbons. ktu.edumdpi.com

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ (Boc) | ~28 |

| -C (CH₃)₃ (Boc) | ~80-85 |

| -C H₂OH (Hydroxymethyl) | ~55-60 |

| C 4 (Pyrazole Ring) | ~110 |

| C 3 / C 5 (Pyrazole Ring) | ~138-154 |

| -C =O (Boc Carbonyl) | ~150 |

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy is a powerful tool for characterizing nitrogen-containing heterocycles like pyrazoles, particularly for distinguishing between regioisomers. researchgate.net In this compound, the two nitrogen atoms of the pyrazole ring are in different chemical environments. N-1 is a "pyrrole-like" nitrogen, bonded to the Boc group, while N-2 is a "pyridine-like" nitrogen. ktu.edumdpi.com In studies of analogous N-substituted pyrazoles, the "pyrrole-like" N-1 nitrogen resonates at approximately δ –166 ppm, whereas the "pyridine-like" N-2 nitrogen appears in the range of δ –77 to –82 ppm. ktu.edumdpi.com Techniques such as Gradient Heteronuclear Multiple Bond Correlation (GHMBC) can be used to definitively assign these resonances by observing their long-range couplings to specific protons in the molecule. ktu.eduresearchgate.net

Interactive Table 3: Typical ¹⁵N NMR Chemical Shifts for N-Substituted Pyrazole Analogues

| Nitrogen Assignment | Chemical Shift (δ, ppm) |

| N-1 ("Pyrrole-like") | ~ -166 |

| N-2 ("Pyridine-like") | ~ -77 to -82 |